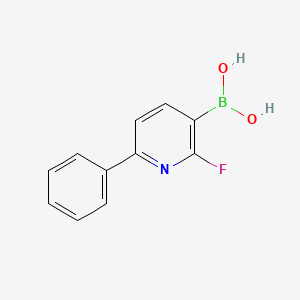

2-Fluoro-6-phenylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Fluoro-6-phenylpyridine-3-boronic acid" is a boronic acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss various boronic acid derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and as reagents in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithiation followed by reaction with trimethyl borate. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoro-pyridine, followed by reaction with trimethyl borate . Similarly, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, followed by addition of trimethyl borate and acidic hydrolysis . These methods suggest potential synthetic routes for 2-Fluoro-6-phenylpyridine-3-boronic acid, involving lithiation of a suitable fluoropyridine precursor, followed by boronation.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the presence of fluorine atoms on the aromatic ring. Ab initio calculations have shown that fluorination improves the stability of cyclic semianhydrides, such as those formed by dehydration of boronic acids . The crystal structure of a fluorinated phenylenediboronic acid demonstrated strong intermolecular hydrogen bonding, indicating that fluorination can significantly affect the molecular structure and stability of boronic acids .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is used to synthesize olefins, styrenes, and biphenyl derivatives . The presence of a fluorine atom can influence the reactivity and selectivity of these reactions. For example, the synthesis of 3,5-disubstituted 2-fluoropyridines involved a Suzuki reaction of a bromo-fluoropyridyl boronic acid with aryl iodides, followed by a second Suzuki reaction with aryl and heteroaryl boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are affected by the presence of fluorine and the boronic group. Fluorination can alter the acidity and structural behavior of boronic acids, as seen in the case of fluorinated 1,2-phenylenediboronic acids . The binding interactions of boronic acids with sugars, which are relevant for sensor applications, are also influenced by structural changes in the sugars and the stability of boronic ester bonds . The pKa value of boronic acids can be relatively low, as observed for amino-3-fluorophenyl boronic acid, which has implications for their use in physiological conditions .

Applications De Recherche Scientifique

Organic Synthesis and Drug Development :

- 2-Fluoro-6-phenylpyridine-3-boronic acid is instrumental in organic synthesis, especially in Suzuki coupling reactions. These reactions are foundational for constructing complex molecules, including pharmaceuticals and organic materials (Sun Hai-xia et al., 2015).

- The compound's utility extends to synthesizing boronic acid-appended bipyridinium salts. These salts are used in (19)F NMR spectroscopy for detecting and differentiating diol-containing analytes, highlighting its role in analytical chemistry and possibly in diagnostic applications (Jörg Axthelm et al., 2015).

Materials Chemistry :

- In materials science, 2-Fluoro-6-phenylpyridine-3-boronic acid and its derivatives are explored for their potential in creating new materials. For instance, its role in synthesizing boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates its relevance in developing advanced materials for sensing or electronic applications (B. Mu et al., 2012).

Analytical Applications :

- The derivative's role extends to analytical chemistry, where it's used in the development of fluorescent chemosensors. These sensors are capable of detecting biological active substances, highlighting its potential utility in biological and medical research, as well as in the development of diagnostic tools (S. Huang et al., 2012).

Electrochemistry :

- In the realm of electrochemistry, boronate-substituted anilines, closely related to the compound , are synthesized and employed as advanced affinity transducers, indicating its potential in developing novel, sensitive detection systems for biomolecules (V. N. Nikitina et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets .

Mode of Action

The mode of action of 2-Fluoro-6-phenylpyridine-3-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to interact with biological targets through the formation of reversible covalent complexes . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their stability, solubility, and the presence of functional groups .

Result of Action

The compound’s potential to form reversible covalent complexes with biological targets suggests that it could influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-6-phenylpyridine-3-boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .

Propriétés

IUPAC Name |

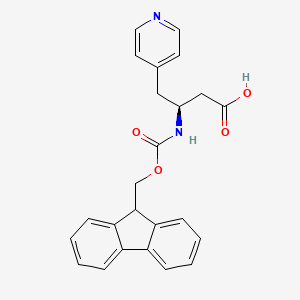

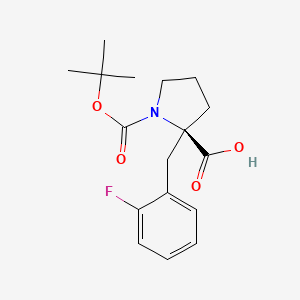

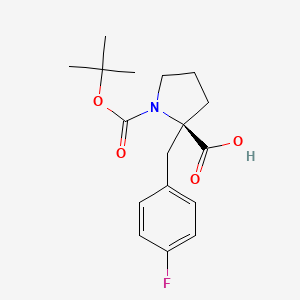

(2-fluoro-6-phenylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDYRMNZQWTIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376745 |

Source

|

| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029654-19-0 |

Source

|

| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.